molecular formula C19H21FN6O2S B2939768 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide CAS No. 2309747-30-4

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide

Cat. No.: B2939768
CAS No.: 2309747-30-4
M. Wt: 416.48
InChI Key: GSJFYQBOLMLYJN-UHFFFAOYSA-N
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Description

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN6O2S and its molecular weight is 416.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-fluoro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2S/c1-24(29(27,28)16-8-3-2-7-15(16)20)14-11-25(12-14)18-10-9-17-21-22-19(26(17)23-18)13-5-4-6-13/h2-3,7-10,13-14H,4-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJFYQBOLMLYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide is a novel compound belonging to the class of triazolopyridazine derivatives. Its unique molecular structure and functional groups suggest potential for diverse biological activities, particularly in medicinal chemistry and drug development.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H19FN8
  • Molecular Weight : Approximately 354.385 Da
  • Appearance : Pale yellow solid
  • Melting Point : 188–189 °C

Research indicates that this compound primarily acts by inhibiting specific kinases involved in cell proliferation and survival pathways:

  • c-Met Kinase : Plays a critical role in cancer cell signaling.
  • Pim-1 Kinase : Involved in regulating cell cycle progression and apoptosis.

By binding to the ATP-binding sites of these kinases, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in various cancer cell lines.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in several cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : Prevents cells from progressing through the cycle.
  • Induction of Apoptosis : Triggers programmed cell death pathways.

Antimicrobial Activity

Preliminary tests indicate that this compound may also possess antimicrobial properties. It has been evaluated against various bacterial strains, showing moderate to significant activity against both Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Efficacy

A study involving the treatment of human pancreatic cancer cells with the compound revealed a dose-dependent reduction in cell viability. The mechanism was attributed to the inhibition of c-Met and Pim-1 kinases, leading to enhanced apoptosis rates.

Study 2: Antimicrobial Screening

In vitro assays were conducted against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity, particularly against resistant strains, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine}Contains triazole-pyridazine coreModerate anticancer activity
8-(azetidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridineFeatures an azetidine ringLimited anticancer activity
5-fluoro-pyrimidine derivativesRelated heterocyclic structureSignificant antimicrobial properties

This table highlights the unique aspects of this compound compared to other compounds within its class.

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